1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHUYUGMPHMIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines and Carbonyl Compounds
A principal route to pyrazole derivatives is the cyclocondensation of hydrazines with α,β-unsaturated ketones or diketones, which forms the pyrazole ring system. For instance, the reaction of arylhydrazines with in situ generated carbonyl derivatives leads to substituted pyrazoles with high regioselectivity and yields ranging from 60% to 99%.
Sulfonylhydrazone Derivative Approach
A more specialized method involves the use of N-propargylic sulfonylhydrazone derivatives, which upon Lewis base catalysis undergo allenic sulfonamide formation followed by a 1,3-sulfonyl shift to yield highly substituted 4-sulfonyl-1H-pyrazoles. This method is notable for its mild conditions and efficiency in installing the sulfonamide group at the 4-position of the pyrazole ring.
Detailed Preparation Methods of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Synthesis via N-Propargylic Sulfonylhydrazone Derivatives
Step 1: Preparation of N-Propargylic Sulfonylhydrazone
The starting material is synthesized by reacting the corresponding aldehyde or ketone (bearing the 2-methoxyphenyl group) with sulfonylhydrazide derivatives under standard condensation conditions.Step 2: Lewis Base Catalyzed Cyclization and 1,3-Sulfonyl Shift
Under Lewis base catalysis, the N-propargylic sulfonylhydrazone undergoes cyclization to form an allenic sulfonamide intermediate. Subsequently, a 1,3-sulfonyl shift rearranges the intermediate to yield the 4-sulfonyl-substituted pyrazole ring system, specifically this compound.Reaction Conditions : Generally mild temperatures, often room temperature to moderate heating, with catalytic amounts of Lewis base such as tertiary amines.
Yields and Purity : Reported yields for similar compounds range between 70-90%, with high regioselectivity and purity confirmed by NMR and mass spectrometry.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The Lewis base catalyzed method involving N-propargylic sulfonylhydrazones is a relatively recent and innovative approach that allows facile access to multisubstituted 4-sulfonyl-1H-pyrazoles with excellent control over substitution patterns.
The classical cyclocondensation method remains widely used due to its simplicity and the availability of starting materials, though it may require additional steps for sulfonamide installation.
Functionalization at the 4-position of the pyrazole ring is critical for biological activity, and the sulfonamide group is introduced either during ring formation or post-synthetically, depending on the route.
Reaction optimization often involves screening different Lewis bases, solvents, and temperature conditions to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chloride in the presence of a base such as triethylamine
Biological Activity
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methoxyphenyl group and a sulfonamide moiety, which contributes to its pharmacological properties. The synthesis typically involves the reaction of 2-methoxyphenyl hydrazine with sulfonyl chlorides, yielding various derivatives with distinct biological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) . The mechanism of action appears to involve apoptosis and autophagy induction, as evidenced by cell cycle analysis showing an increase in S-phase arrest .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.67 | Apoptosis |
| HEP2 | 7.23 | Autophagy |
| SW-620 | 4.89 | S-phase arrest |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown activity against human carbonic anhydrases (hCAII, hCAXII), with IC50 values indicating potent inhibition . The presence of the methoxy group significantly enhances its binding affinity.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| hCAII | 0.75 | Strong inhibitor |
| hCAXII | 0.85 | Comparable to standard inhibitors |
The biological activity of this compound can be attributed to multiple mechanisms:
- Apoptosis Induction : Compounds in this class have been shown to activate apoptotic pathways leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound's ability to induce S-phase arrest suggests interference with DNA synthesis, which is crucial for cancer cell proliferation .
- Autophagy Activation : Evidence indicates that these compounds can promote autophagy, a process that can lead to cell death under certain conditions .
Case Studies
Several case studies have documented the efficacy of pyrazole sulfonamides in preclinical models:
- Colorectal Cancer Model : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing HCT-116 tumors .
- Metastatic Cancer Evaluation : A comparative study showed that this compound outperformed traditional chemotherapeutics like 5-FU in inducing cell death in metastatic colon cancer cells (SW-620) .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Electronic and Steric Modifications
- Methoxy vs. Halogen Substituents : The 2-methoxy group in the target compound provides electron-donating effects, enhancing solubility and π-stacking interactions compared to electron-withdrawing groups (e.g., Cl in , F in ). Halogens like Cl and Br improve binding to hydrophobic pockets but may reduce metabolic stability .
Q & A
Q. What are the optimal synthetic routes for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or sulfonyl chloride intermediates. For example, pyrazole cores can be synthesized via cyclocondensation of phenylhydrazine with ethyl acetoacetate derivatives, followed by sulfonylation using sulfonyl chlorides under basic conditions . To optimize reaction conditions, employ a hybrid computational-experimental framework such as the ICReDD approach, which combines quantum chemical calculations (e.g., density functional theory) and high-throughput experimentation to screen reaction parameters (temperature, solvent, catalyst). This method reduces trial-and-error by predicting regioselectivity and stabilizing transition states .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structural features?
Methodological Answer: Key techniques include:
- FTIR and NMR : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) and confirm substitution patterns (e.g., methoxyphenyl proton splitting in ¹H NMR) .
- X-ray crystallography : Resolve 3D molecular geometry, hydrogen bonding, and crystal packing. Use software like APEX2 and SADABS for data refinement, as demonstrated in pyrazole-carboxylic acid derivative studies .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution LC-MS.
Advanced Research Questions
Q. How can computational strategies predict the reactivity and regioselectivity of sulfonamide formation in pyrazole derivatives?
Methodological Answer: Quantum mechanical calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) model reaction pathways and transition states. For instance:
- Regioselectivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring. The 4-position often shows higher reactivity due to electronic effects from the methoxyphenyl group .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions. DMF or THF may stabilize intermediates in sulfonylation reactions .
- Reaction barriers : Compare activation energies for competing pathways (e.g., N1 vs. N2 sulfonylation) to prioritize experimental conditions .
Q. How do researchers resolve contradictions in reported biological activities of pyrazole-sulfonamide analogs across studies?
Methodological Answer: Address variability by:
- Standardized assays : Use validated in vitro models (e.g., human cancer cell lines like MCF-7 or A549) with consistent protocols for IC₅₀ determination. For example, antimitotic activity in sea urchin embryos can correlate with tubulin inhibition .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) on potency. Pyrazole derivatives with electron-withdrawing groups often enhance σ receptor antagonism .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent choice in cytotoxicity assays).
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Methodological Answer:
- In vitro :
- In vivo :
- Zebrafish models : Evaluate toxicity and bioavailability due to their genetic similarity to mammals.
- Rodent pharmacokinetics : Measure plasma half-life and metabolite profiles via HPLC-MS after oral/intravenous administration.
Q. How does the 2-methoxyphenyl substituent influence the sulfonamide group’s electronic environment and reactivity?
Methodological Answer: The methoxy group’s electron-donating resonance effect increases electron density on the pyrazole ring, stabilizing electrophilic attack during sulfonylation. Computational NBO analysis reveals:
- Charge distribution : The 4-sulfonamide group becomes more nucleophilic, favoring reactions with electrophiles like alkyl halides.
- Hydrogen bonding : Methoxy’s O-atom participates in intramolecular H-bonding with sulfonamide NH, altering solubility and crystal packing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the hydrolytic stability of pyrazole-sulfonamide derivatives?
Methodological Answer: Contradictions may arise from:
- pH-dependent hydrolysis : Sulfonamides degrade faster under acidic (pH < 3) or alkaline (pH > 10) conditions. Use accelerated stability testing (ICH Q1A guidelines) at varying pH to identify degradation products via LC-MS .
- Steric effects : Bulky substituents (e.g., 2-methoxyphenyl) shield the sulfonamide group, reducing hydrolysis rates compared to unsubstituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
